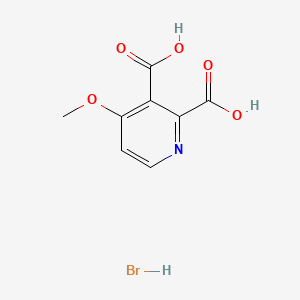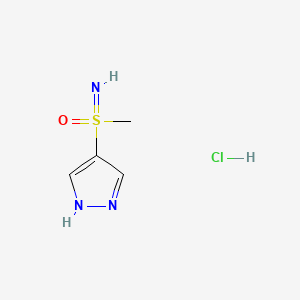
imino(methyl)(1H-pyrazol-4-yl)-lambda6-sulfanone hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Imino(methyl)(1H-pyrazol-4-yl)-lambda6-sulfanone hydrochloride: is a heterocyclic compound featuring a pyrazole ring substituted with an imino group, a methyl group, and a lambda6-sulfanone group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of imino(methyl)(1H-pyrazol-4-yl)-lambda6-sulfanone hydrochloride typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a cyclocondensation reaction involving hydrazine derivatives and 1,3-dicarbonyl compounds.
Introduction of the Imino Group: The imino group can be introduced via a reaction with an appropriate amine or imine precursor.
Addition of the Methyl Group: Methylation can be achieved using methyl iodide or dimethyl sulfate under basic conditions.
Incorporation of the Lambda6-Sulfanone Group: This step involves the reaction of the pyrazole derivative with a sulfonyl chloride in the presence of a base.
Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Substitution: The pyrazole ring can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
Sulfoxides and Sulfones: Products of oxidation reactions.
Amines: Products of reduction reactions.
Functionalized Pyrazoles: Products of substitution reactions.
Applications De Recherche Scientifique
Chemistry
Imino(methyl)(1H-pyrazol-4-yl)-lambda6-sulfanone hydrochloride is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology and Medicine
In medicinal chemistry, this compound is investigated for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in disease pathways . Its ability to modulate biological activity makes it a candidate for developing new therapeutic agents .
Industry
The compound’s reactivity and stability make it suitable for use in industrial processes, including the production of specialty chemicals and materials .
Mécanisme D'action
The mechanism of action of imino(methyl)(1H-pyrazol-4-yl)-lambda6-sulfanone hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function . This interaction can lead to downstream effects on cellular pathways, influencing processes such as cell proliferation, apoptosis, and signal transduction .
Comparaison Avec Des Composés Similaires
Similar Compounds
Imino(methyl)(1H-pyrazol-4-yl)-lambda6-sulfanone: Lacks the hydrochloride salt form but shares similar chemical properties.
Methyl(1H-pyrazol-4-yl)-lambda6-sulfanone: Similar structure but without the imino group.
Imino(1H-pyrazol-4-yl)-lambda6-sulfanone: Similar structure but without the methyl group.
Uniqueness
Imino(methyl)(1H-pyrazol-4-yl)-lambda6-sulfanone hydrochloride is unique due to the presence of all three functional groups (imino, methyl, and lambda6-sulfanone) in a single molecule. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .
Propriétés
Formule moléculaire |
C4H8ClN3OS |
|---|---|
Poids moléculaire |
181.65 g/mol |
Nom IUPAC |
imino-methyl-oxo-(1H-pyrazol-4-yl)-λ6-sulfane;hydrochloride |
InChI |
InChI=1S/C4H7N3OS.ClH/c1-9(5,8)4-2-6-7-3-4;/h2-3,5H,1H3,(H,6,7);1H |
Clé InChI |
HBOFVQJNNLHUKS-UHFFFAOYSA-N |
SMILES canonique |
CS(=N)(=O)C1=CNN=C1.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


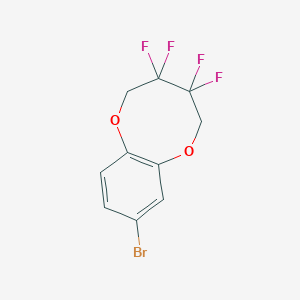
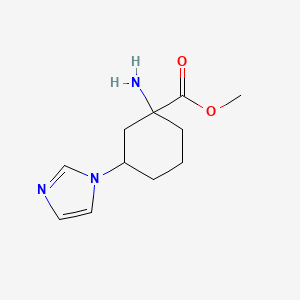
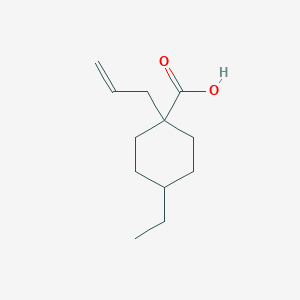

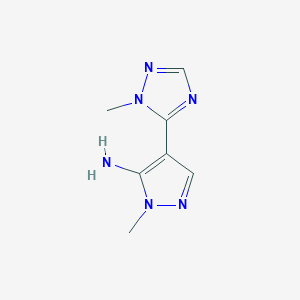
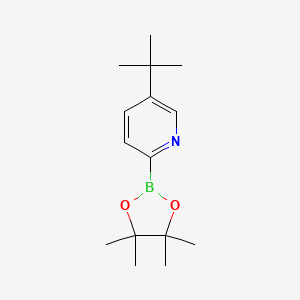

![2-{[(Benzyloxy)carbonyl]amino}-5-fluorobenzoic acid](/img/structure/B15326198.png)
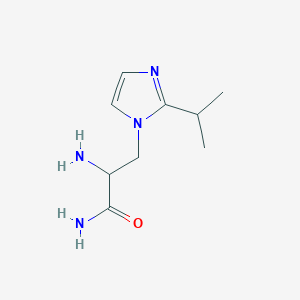
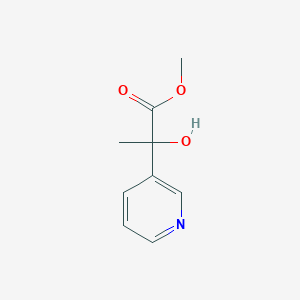
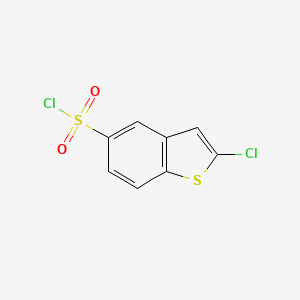
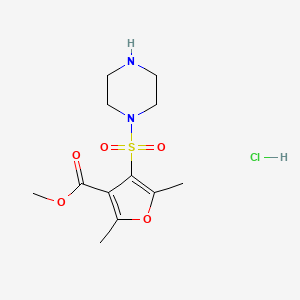
![methyl1H,2H,2aH,3H,7bH-cyclobuta[b]indole-2a-carboxylatehydrochloride](/img/structure/B15326241.png)
